2-Methoxyethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHOXYETHYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed multicomponent condensation reaction. This reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as hydrochloric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-METHOXYETHYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXYETHYL 7-(4-BROMO-2-METHOXYPHENYL)-5-METHYL-1H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- 2-METHOXYETHYL (7R)-5-METHYL-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
What sets 2-METHOXYETHYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE apart from similar compounds is its specific substituents, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H19N5O4 |
---|---|
Molecular Weight |
345.35 g/mol |
IUPAC Name |
2-methoxyethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H19N5O4/c1-10-13(15(22)25-9-8-23-2)14(21-16(17-10)18-19-20-21)11-6-4-5-7-12(11)24-3/h4-7,14H,8-9H2,1-3H3,(H,17,18,20) |
InChI Key |
CEYXMJUDCBFXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3OC)C(=O)OCCOC |
Origin of Product |
United States |
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